![molecular formula C24H25ClFN3O2 B605192 Adoprazine hydrochloride CAS No. 222551-05-5](/img/structure/B605192.png)
Adoprazine hydrochloride
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Overview
Description
Adoprazine hydrochloride is a dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug.
Scientific Research Applications
Psychopharmacological Research : m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, has been widely used in psychopharmacology research to study serotonin (5-HT) function (Silverstone et al., 1994). It is noted for its strong binding to a-adrenoceptors and its effects on psychological and hormonal measurements in humans.
Environmental Biodegradation : Studies on the biodegradation of atrazine, a widely used herbicide, by bacteria like Nocardioides sp. have been conducted. These bacteria use atrazine as a nitrogen source, highlighting microbial strategies for degrading environmental contaminants (Topp et al., 2000).
Cancer Pharmacology : Dexrazoxane, used as a rescue agent in cancer treatment, undergoes metabolism to produce hydrolysis products and metal-chelating compounds, illustrating the complex metabolic pathways in cancer pharmacotherapy (Schroeder et al., 2003).
Metalloenzyme Studies : Research into metalloenzymes, like atrazine chlorohydrolase from Pseudomonas sp., which catalyzes hydrolytic dechlorination reactions, provides insights into enzymatic mechanisms that could be relevant to Adoprazine hydrochloride's action (Seffernick et al., 2002).
Serotonin Function Probing : mCPP is also used extensively to probe serotonin function, impacting behavioral effects and hormonal levels in both animals and humans (Kahn & Wetzler, 1991).
Chemistry of Dexrazoxane and Analogues : The study of dexrazoxane, a bisdioxopiperazine, and its analogues in reducing cardiotoxicity of certain cancer drugs, through mechanisms like iron chelation, might inform potential biochemical pathways relevant to Adoprazine hydrochloride (Hasinoff, 1998).
properties
CAS RN |
222551-05-5 |
---|---|
Molecular Formula |
C24H25ClFN3O2 |
Molecular Weight |
441.93 |
IUPAC Name |
Piperazine, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)-3-pyridinyl)methyl)-, hydrochloride (1:1) |
InChI |
1S/C24H24FN3O2.ClH/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23;/h1-7,14-16H,8-13,17H2;1H |
InChI Key |
PAPGPUNOWOEIPA-UHFFFAOYSA-N |
SMILES |
c1cc(c2c(c1)OCCO2)N3CCN(CC3)Cc4cc(cnc4)c5ccc(cc5)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Adoprazine HCl, Adoprazine hydrochloride, Adoprazine monohydrochloride, SLV-313 HCl, SLV313 HCl, SLV 313 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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